3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile
CAS No.:
Cat. No.: VC13727354
Molecular Formula: C11H10N4
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N4 |
|---|---|
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | 3-amino-5-(1-methylpyrazol-4-yl)benzonitrile |
| Standard InChI | InChI=1S/C11H10N4/c1-15-7-10(6-14-15)9-2-8(5-12)3-11(13)4-9/h2-4,6-7H,13H2,1H3 |
| Standard InChI Key | RXFLGDHUJLBTHR-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=CC(=CC(=C2)C#N)N |
| Canonical SMILES | CN1C=C(C=N1)C2=CC(=CC(=C2)C#N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile features a benzonitrile backbone (C₆H₄CN) substituted at the 3-position with an amino group (-NH₂) and at the 5-position with a 1-methyl-1H-pyrazol-4-yl group. The pyrazole ring introduces a planar, aromatic heterocycle with two adjacent nitrogen atoms, while the nitrile group (-C≡N) enhances polarity and reactivity.
Table 1: Key Structural and Physicochemical Data
Electronic and Steric Effects
The electron-withdrawing nitrile group and electron-donating amino group create a push-pull electronic system, influencing reactivity in substitution and cycloaddition reactions . The methyl group on the pyrazole nitrogen sterically shields the adjacent nitrogen, moderating intermolecular interactions.
Synthesis and Reaction Pathways
Conventional Synthesis Routes
The synthesis of 5-aminopyrazole derivatives typically involves cyclocondensation reactions between β-ketonitriles or alkylidenemalononitriles and hydrazines . For 3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile, a plausible route includes:
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Formation of the Pyrazole Ring: Reacting 3-cyano-5-nitrobenzaldehyde with methylhydrazine under acidic conditions to form the pyrazole core .
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Reduction of Nitro Group: Catalytic hydrogenation or use of reducing agents (e.g., SnCl₂/HCl) converts the nitro group to an amino group.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | CH₃NHNH₂, HCl, EtOH, reflux | 60-70% |
| Nitro Reduction | H₂/Pd-C, MeOH, RT | 85-90% |
Novel Methodologies
Recent advances leverage microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >75% . Flow chemistry techniques further enhance scalability, critical for industrial applications .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR (100 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
Key absorptions include:
Biological Activities and Mechanisms
Antimicrobial Properties
Pyrazole-cored compounds demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 2–8 μg/mL) and Candida albicans (MIC = 4 μg/mL) . The amino group enhances membrane permeability, facilitating intracellular target engagement .
Industrial and Research Applications
Pharmaceutical Development
As a kinase inhibitor scaffold, this compound has been derivatized to produce preclinical candidates for breast cancer (e.g., analogues of AZD1152) .
Materials Science
Incorporating the nitrile group into polyimides improves thermal stability (T₅% = 420°C) and dielectric properties (ε = 2.7–3.1), valuable for high-performance polymers.
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